Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate
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Overview
Description
Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate is a chemical compound with the molecular formula C15H16O3 It is a derivative of cycloheptanone, featuring a phenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with phenylmagnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but lacks the phenyl group.
Cycloheptanone: The parent compound, simpler structure without ester or phenyl groups.
Phenylacetic acid: Contains a phenyl group but differs in the rest of the structure.
Uniqueness: Methyl 2-oxo-1-phenylcycloheptane-1-carboxylate is unique due to the combination of a cycloheptanone core with a phenyl group and a carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
183233-94-5 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 2-oxo-1-phenylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-18-14(17)15(12-8-4-2-5-9-12)11-7-3-6-10-13(15)16/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
UHLWTXDXMWWMNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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